
ethyl(2R)-4,4-dimethylpyrrolidine-2-carboxylate,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of both ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate and trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. Trifluoroacetic acid can be prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
Industrial Production Methods
Industrial production of ethyl trifluoroacetate involves a multi-stage process. In the first stage, trifluoroacetic acid is brought into contact with a slight excess of ethanol in the presence of concentrated sulfuric acid and a solvent. The mixture is then subjected to phase separation and distillation to recover ethyl trifluoroacetate .
化学反応の分析
Types of Reactions
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein folding due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The trifluoroacetate moiety is known to enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .
類似化合物との比較
Similar Compounds
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Ethyl trifluoroacetate: An ester used in the preparation of trifluoromethyl ketones and other fluorinated compounds.
Trifluoroethanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.
Uniqueness
Ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate; trifluoroacetic acid is unique due to its combination of a pyrrolidine ring with a trifluoroacetate moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C11H18F3NO4 |
|---|---|
分子量 |
285.26 g/mol |
IUPAC名 |
ethyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO2.C2HF3O2/c1-4-12-8(11)7-5-9(2,3)6-10-7;3-2(4,5)1(6)7/h7,10H,4-6H2,1-3H3;(H,6,7)/t7-;/m1./s1 |
InChIキー |
BCHFTBPJTSLOAE-OGFXRTJISA-N |
異性体SMILES |
CCOC(=O)[C@H]1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CCOC(=O)C1CC(CN1)(C)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


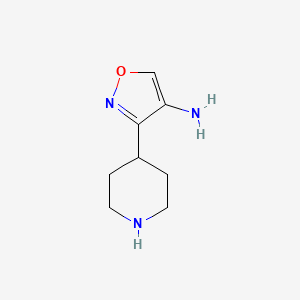
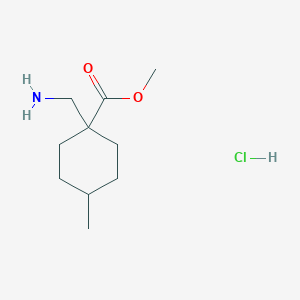
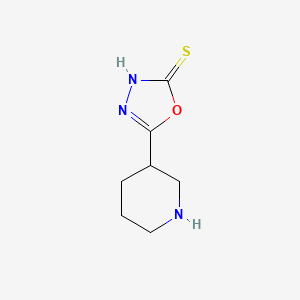
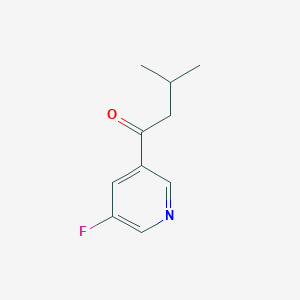
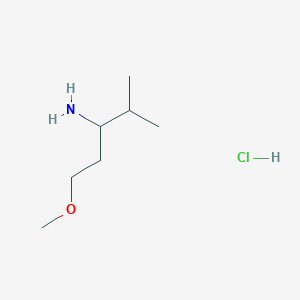
![2-[5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13504433.png)
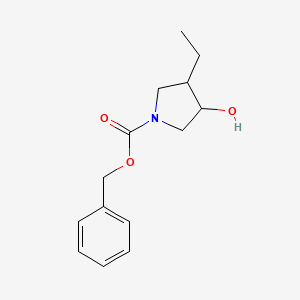
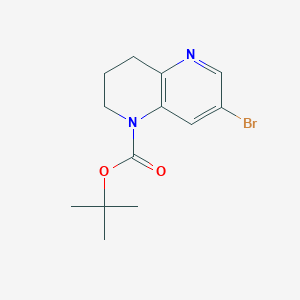
![Tert-butyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B13504449.png)
![3-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidinehydrochloride](/img/structure/B13504455.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13504462.png)

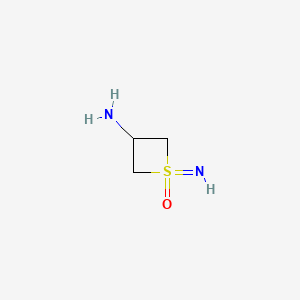
![rac-tert-butyl N-{[(1R,2S)-2-(piperazin-1-yl)cyclohexyl]methyl}carbamate, trans](/img/structure/B13504501.png)
